Cas no 975-91-7 (1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-)
975-91-7 structure
Product Name:1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-
Numero CAS:975-91-7
MF:C14H19N2O7P
MW:358.283624887466
CID:805165
PubChem ID:444941
Update Time:2025-04-19
1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-
- [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole
- DB02030
- alpha-ribazole 5'-phosphate
- N1-(5-Phospho-a-D-ribosyl)-5,6-dimethylbenzimidazole
- SCHEMBL1533890
- Benzimidazole, 5,6-dimethyl-1-alpha-D-ribofuranosyl-, 5'-phosphate
- {[(2R,3S,4R,5S)-5-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
- TT4G266KJN
- DTXSID10243007
- 1H-Benzimidazole, 5,6-dimethyl-1-(5-O-phosphono-alpha-D-ribofuranosyl)-
- ALPHA-RIBAZOLE-5'-PHOSPHATE
- alpha-ribazole-5'-PO4
- alpha-ribazole-5'-P
- n1-(5-phospho-alpha-d-ribosyl)-5,6-dimethylbenzimidazole
- CHEBI:16837
- RBZ
- 5,6-Dimethyl-1-alpha-D-ribofuranosylbenzimidazole 5'-phosphate
- 5,6-dimethyl-1-(5-O-phosphono-alpha-D-ribofuranosyl)-1H-benzimidazole
- N1-(5-Phospho-alpha-delta-ribosyl)-5,6-dimethylbenzimidazole
- 975-91-7
- C04778
- UNII-TT4G266KJN
- NS00070104
- Q27102105
-
- Inchi: 1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1
- Chiave InChI: ZMRGXEJKZPRBPJ-SYQHCUMBSA-N
- Sorrisi: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](N2C=NC3C=C(C)C(C)=CC2=3)O1)O)O
Proprietà calcolate
- Massa esatta: 358.093
- Massa monoisotopica: 358.093
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 504
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -1.1
- Superficie polare topologica: 134Ų
Proprietà sperimentali
- Densità: 1.73
- Punto di ebollizione: 691°C at 760 mmHg
- Punto di infiammabilità: 371.7°C
- Indice di rifrazione: 1.703
- PSA: 144.08000
- LogP: 0.38160
1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)- Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Related Categories
- Solventi e Chimici organici Composti organici Nucleosidi, nucleotidi e analoghi Ribonucleosidi e ribonucleotidi benzimidazolici Ribonucleosidi e ribonucleotidi benzimidazolici
- Solventi e Chimici organici Composti organici Nucleosidi, nucleotidi e analoghi Ribonucleosidi e ribonucleotidi benzimidazolici
975-91-7 (1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso